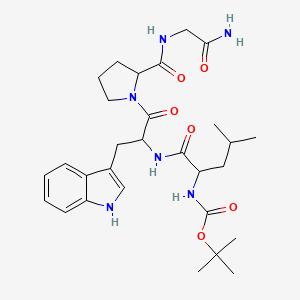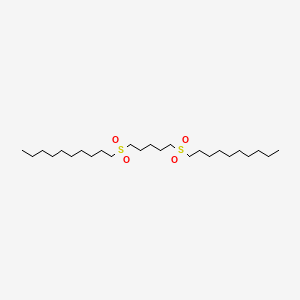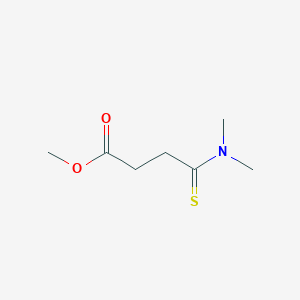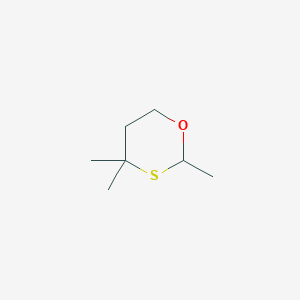
1-Naphthalenediazonium, 4-((4-(acetylamino)phenyl)azo)-6-sulfo-, inner salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Naphthalenediazonium, 4-((4-(acetylamino)phenyl)azo)-6-sulfo-, inner salt is a complex organic compound that belongs to the class of diazonium salts. These compounds are known for their vibrant colors and are widely used in the dye and pigment industry. The structure of this compound includes a naphthalene ring, a diazonium group, an azo linkage, and a sulfonic acid group, making it a versatile molecule with various applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Naphthalenediazonium, 4-((4-(acetylamino)phenyl)azo)-6-sulfo-, inner salt typically involves the following steps:
Diazotization: The process begins with the diazotization of 1-naphthylamine-4-sulfonic acid. This is achieved by treating the amine with sodium nitrite in the presence of hydrochloric acid at low temperatures (0-5°C) to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 4-(acetylamino)aniline in an alkaline medium. The reaction is carried out at a controlled pH to ensure the formation of the azo compound.
Isolation and Purification: The resulting product is isolated by filtration and purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar steps but on a larger scale. The process involves:
Continuous Flow Reactors: To maintain consistent reaction conditions and improve yield, continuous flow reactors are used for the diazotization and coupling reactions.
Automated pH Control: Automated systems are employed to monitor and adjust the pH during the coupling reaction, ensuring optimal conditions for the formation of the azo compound.
Advanced Purification Techniques: Techniques such as chromatography and crystallization are used to purify the final product to meet industrial standards.
化学反应分析
Types of Reactions
1-Naphthalenediazonium, 4-((4-(acetylamino)phenyl)azo)-6-sulfo-, inner salt undergoes various chemical reactions, including:
Substitution Reactions: The diazonium group can participate in electrophilic substitution reactions, where it is replaced by other nucleophiles.
Reduction Reactions: The azo linkage can be reduced to form corresponding amines.
Oxidation Reactions: The compound can undergo oxidation, leading to the formation of different oxidation states of the naphthalene ring.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halides, cyanides, and thiols. These reactions are typically carried out in the presence of a catalyst such as copper(I) chloride.
Reduction Reactions: Reducing agents like sodium dithionite or hydrogen in the presence of a palladium catalyst are used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted naphthalene derivatives are formed.
Reduction Products: The reduction of the azo linkage results in the formation of 1-naphthylamine-4-sulfonic acid and 4-(acetylamino)aniline.
Oxidation Products: Oxidation can lead to the formation of naphthoquinones and other oxidized derivatives.
科学研究应用
1-Naphthalenediazonium, 4-((4-(acetylamino)phenyl)azo)-6-sulfo-, inner salt has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various dyes and pigments. Its ability to undergo substitution reactions makes it valuable in organic synthesis.
Biology: The compound is used in staining techniques for microscopy, helping to visualize biological tissues and cells.
Medicine: Research is being conducted on its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: It is widely used in the textile industry for dyeing fabrics and in the production of colored inks and paints.
作用机制
The mechanism of action of 1-Naphthalenediazonium, 4-((4-(acetylamino)phenyl)azo)-6-sulfo-, inner salt involves:
Molecular Targets: The compound interacts with nucleophiles through its diazonium group, leading to substitution reactions.
Pathways Involved: The azo linkage can undergo reduction, affecting the electron distribution within the molecule and altering its reactivity.
相似化合物的比较
Similar Compounds
- 1-Naphthalenediazonium, 4-sulfo-, inner salt
- 4-((4-(Acetylamino)phenyl)azo)benzenediazonium chloride
- 1-Naphthalenediazonium, 4-((4-(acetylamino)phenyl)azo)-5-sulfo-, inner salt
Uniqueness
1-Naphthalenediazonium, 4-((4-(acetylamino)phenyl)azo)-6-sulfo-, inner salt is unique due to its specific substitution pattern and the presence of both the sulfonic acid group and the azo linkage. This combination imparts distinct chemical properties, making it highly versatile for various applications.
属性
CAS 编号 |
71393-88-9 |
|---|---|
分子式 |
C18H13N5O4S |
分子量 |
395.4 g/mol |
IUPAC 名称 |
8-[(4-acetamidophenyl)diazenyl]-5-diazonionaphthalene-2-sulfonate |
InChI |
InChI=1S/C18H13N5O4S/c1-11(24)20-12-2-4-13(5-3-12)22-23-18-9-8-17(21-19)15-7-6-14(10-16(15)18)28(25,26)27/h2-10H,1H3,(H-,20,23,24,25,26,27) |
InChI 键 |
UOKRWMRRPGCGGY-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)NC1=CC=C(C=C1)N=NC2=C3C=C(C=CC3=C(C=C2)[N+]#N)S(=O)(=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Benzenesulfonic acid, 3-[(4-aminophenyl)azo]-4-chloro-](/img/structure/B14464885.png)





![Diethyl[2-(benzoylamino)ethyl]propanedioate](/img/structure/B14464914.png)
![Cyclohexylidene[(propan-2-yl)amino]acetonitrile](/img/structure/B14464919.png)
![1b,2,5,5a,6,6a-Hexahydro-1aH-indeno[1,2-b]oxirene](/img/structure/B14464920.png)
![2-[(Diethoxyacetyl)oxy]-2H-1,3,2-benzodioxaphosphole](/img/structure/B14464923.png)
![2-[(Pyridine-3-carbonyl)amino]butyl pyridine-3-carboxylate](/img/structure/B14464937.png)

